molecular formula C5H2Cl2N4 B2367738 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 883738-16-7

5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2367738
CAS No.: 883738-16-7
M. Wt: 189
InChI Key: NNUZPWYMVLAXPM-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a triazole ring fused to a pyrimidine ring, and the presence of two chlorine atoms at the 5 and 7 positions. These structural characteristics contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,7-dichloropyrimidine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to the presence of chlorine atoms at the 5 and 7 positions, which significantly influence its chemical reactivity and biological activity. This compound’s ability to inhibit CDK2 selectively makes it a valuable candidate for further research and development in medicinal chemistry .

Biological Activity

5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H2_2Cl2_2N4_4
  • Molecular Weight : 189.00 g/mol
  • CAS Number : 78706-26-0

The compound features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

This compound primarily exerts its biological effects through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts normal cell cycle progression and leads to significant antiproliferative effects in various cancer cell lines.

Key Mechanistic Insights:

  • Inhibition of CDK2 : This results in cell cycle arrest and apoptosis in cancer cells.
  • Impact on Microtubule Dynamics : Some derivatives have shown the ability to stabilize microtubules or induce their degradation depending on the substituents present on the triazolo-pyrimidine structure .

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of this compound derivatives against various human cancer cell lines:

CompoundCell LineIC50_{50} (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis and G2/M arrest
H12MCF-713.1Cell cycle regulation
Compound 6HeLa0.060Tubulin polymerization inhibition

The compound H12 has been particularly noted for its ability to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidine compounds is heavily influenced by their structural modifications. For instance:

  • Substituents at the 7-position : Variations such as halogenation or introduction of alkoxy groups can drastically alter the compound’s potency against cancer cell lines.
  • Cyclization Reactions : The method of synthesis can also impact biological activity; for example, compounds synthesized via cyclocondensation reactions exhibit different levels of activity based on their substituent patterns .

Study 1: Antiproliferative Effects

A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their antiproliferative activities against several cancer cell lines. Among these compounds, those with specific substitutions at the 6 or 7 positions showed enhanced potency compared to others. For example:

  • Compound 5 exhibited an IC50_{50} value of 9.9 μM against HeLa cells but was less effective in terms of overall antiproliferative potency compared to other derivatives with different substituents .

Study 2: Mechanistic Insights into Microtubule Interaction

Research into the microtubule-stabilizing properties revealed that certain derivatives could either stabilize or destabilize microtubules based on their structural characteristics. This duality provides insights into how modifications can be tailored for specific therapeutic outcomes .

Properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUZPWYMVLAXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The mixture of 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol (35 mg) in POCl3 was heated at reflux for 3 hours. After removal of the volatiles, the residue was purified by a short plug column eluting with 1:1 EtOAc/hexane to give 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine as an off-white solid (11 mg). 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H) 7.72 (s, 1H). [M+H] calc'd for C5H2Cl2N4, 189; found, 189.
Quantity
35 mg
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

927 mg (4.19 mmol) of 7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-5-ol (Example 52A) are suspended in 16.9 g (110.13 mmol) of phosphoryl chloride under argon and heated at 120° C. for 4 h. After this time, the excess phosphoryl chloride is removed in vacuo, and the residue is distilled together with toluene. The residue is suspended in water, the pH is brought to 7 with saturated aqueous sodium bicarbonate solution, and the precipitated solid is filtered off with suction. The latter is washed with water and dried over phosphorus pentoxide for 18 h. 389 mg (49% of theory) of the product are obtained.
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
16.9 g
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reactant
Reaction Step Two

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